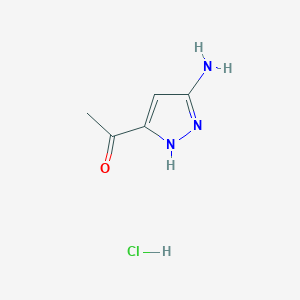

1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride

Description

BenchChem offers high-quality 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-amino-1H-pyrazol-5-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c1-3(9)4-2-5(6)8-7-4;/h2H,1H3,(H3,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJDQUGBMXZICB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride CAS number and properties

The following is an in-depth technical guide for 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride , designed for researchers and drug development professionals.

A Versatile Scaffold for Kinase Inhibitor Discovery and Heterocyclic Synthesis

Executive Summary

1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (CAS: 1373267-26-5) is a high-value heterocyclic building block characterized by a bifunctional pyrazole core.[1] Featuring a primary amine at the C3 position and an acetyl group at the C5 position, this compound serves as a critical "hinge-binding" scaffold in the design of ATP-competitive kinase inhibitors. Its unique substitution pattern allows for orthogonal functionalization—enabling the parallel synthesis of fragment-based libraries and fused ring systems such as pyrazolo[1,5-a]pyrimidines.

This guide provides a comprehensive technical profile, including validated physiochemical properties, synthetic methodologies, and handling protocols required for rigorous medicinal chemistry campaigns.

Chemical Identity & Physiochemical Profile[2][3][4][5][6][7][8]

The compound exists as a hydrochloride salt, enhancing its stability and water solubility compared to the free base. It is a structural isomer of 4-amino-3-acetylpyrazole and must be distinguished carefully during structural assignment.

Table 1: Chemical Specifications

| Property | Specification |

| Systematic Name | 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride |

| Common Name | 3-Amino-5-acetylpyrazole HCl |

| CAS Number | 1373267-26-5 |

| Molecular Formula | C₅H₇N₃O[2] · HCl |

| Molecular Weight | 161.59 g/mol (Salt); 125.13 g/mol (Free Base) |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | Soluble in DMSO (>50 mg/mL), Methanol, Water |

| pKa (Calc.) | ~2.5 (Pyrazole N), ~14 (Amine - extremely weak acid) |

| H-Bond Donors | 3 (NH₂, NH) |

| H-Bond Acceptors | 2 (C=O, Pyrazole N) |

Critical Note on Tautomerism: In solution, the free base exists in tautomeric equilibrium between the 1H- and 2H-forms. The position of the acetyl group is formally assigned as C5 (adjacent to NH) in the 1H-tautomer, but may be referenced as C3 in the 2H-tautomer. The hydrochloride salt fixes the protonation state, typically at the pyrazole nitrogen.

Synthetic Routes & Optimization

The synthesis of 3-amino-5-acetylpyrazole derivatives presents a regioselectivity challenge. Two primary strategies are employed: Functional Group Interconversion (FGI) from available precursors and De Novo Cyclization .

Strategy A: Grignard Addition to Nitrile Precursor (Recommended)

This route utilizes the commercially available 3-amino-5-cyanopyrazole . Direct addition of methylmagnesium bromide (MeMgBr) to the nitrile requires protection of the exocyclic amine to prevent side reactions and quenching.

Strategy B: Claisen-Type Cyclization

A more atom-economical approach involves the reaction of hydrazine with a suitably functionalized 1,3-dielectrophile, such as a protected 2,4-dioxopentanenitrile equivalent.

Figure 1: Synthetic Pathway for 1-(3-Amino-1H-pyrazol-5-yl)ethanone

Caption: Step-wise synthesis via functionalization of the nitrile group.[3] The Boc-protection strategy ensures chemoselectivity at the C5-nitrile over the C3-amine.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting the ATP-binding pocket of protein kinases.

4.1. Kinase Inhibitor Design (Hinge Binding)

The 3-amino-pyrazole motif functions as a donor-acceptor-donor (D-A-D) system capable of forming bidentate hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues). The C5-acetyl group provides a vector for extending into the solvent-exposed region or the ribose-binding pocket, allowing for selectivity tuning.

-

Target Classes: p38 MAPK, CDKs, Aurora Kinases.

-

Mechanism: The exocyclic amine (H-donor) and pyrazole nitrogen (H-acceptor) mimic the adenine ring of ATP.

4.2. Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~125 Da (free base), the compound is an ideal fragment .

-

Ligand Efficiency (LE): High potential LE due to low MW and capability for multiple H-bonds.

-

Growth Vectors: The amine allows for amide coupling/reductive amination; the acetyl group allows for condensation reactions (e.g., to form chalcones or heterocycles).

4.3. Synthesis of Fused Heterocycles

The compound is a key precursor for Pyrazolo[1,5-a]pyrimidines , a scaffold found in drugs like Zaleplon and Dinaciclib.

-

Reaction: Condensation of 1-(3-amino-1H-pyrazol-5-yl)ethanone with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with amidines.

Figure 2: Heterocyclic Cyclization Logic

Caption: Divergent synthesis pathways utilizing the bifunctional core for library generation.

Handling, Stability, and QC Protocols

5.1. Storage & Handling[4][5]

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

-

Temperature: Store at -20°C for long-term stability.

-

Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

5.2. Quality Control (QC) Criteria

To ensure data integrity in biological assays, the following QC parameters are recommended:

-

Purity: >95% by HPLC (UV @ 254 nm).

-

Impurity Alert: Watch for the des-acetyl precursor or regioisomeric byproducts.

-

-

Identity:

-

1H NMR (DMSO-d6): Look for the acetyl methyl singlet (~2.3-2.5 ppm), the pyrazole C4-H singlet (~5.8-6.2 ppm), and the broad exchangeable amine protons.

-

LC-MS: [M+H]+ peak at 126.1 Da (Free base mass).

-

-

Chloride Content: Verify stoichiometry using Argentometric titration or Ion Chromatography to confirm mono- vs. di-hydrochloride form.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for substituted pyrazoles. Retrieved January 28, 2026, from [Link]

- Foloppe, N., et al. (2006). Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding Patterns of Aminopyrazoles. Bioorganic & Medicinal Chemistry.

- Aggarwal, R., et al. (2011). Regioselective synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles. Journal of Heterocyclic Chemistry.

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

Physical and chemical properties of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride

The following technical guide details the physical and chemical properties of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (also known as 3-amino-5-acetylpyrazole hydrochloride ) is a bifunctional pyrazole derivative characterized by the presence of a nucleophilic primary amine at position 3 and an electrophilic acetyl group at position 5.[1] This "push-pull" electronic structure makes it a highly versatile scaffold for the synthesis of fused heterocycles, particularly pyrazolo[1,5-a]pyrimidines , which are privileged structures in the development of ATP-competitive kinase inhibitors (e.g., for CDK, GSK-3

Chemical Identity & Structure

The compound exists in equilibrium between multiple tautomeric forms, though the hydrochloride salt stabilizes the protonated amine or the pyrazolium species, enhancing water solubility and shelf stability.

| Property | Specification |

| IUPAC Name | 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride |

| Common Name | 3-Amino-5-acetylpyrazole HCl |

| CAS Registry | Not widely listed as HCl salt; Free base analogs: 10199-64-1 (N-acetyl isomer) |

| Molecular Formula | C |

| Molecular Weight | 125.13 (Free Base) / 161.59 (HCl Salt) |

| Structure | Pyrazole ring substituted with -NH |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents |

Tautomerism & Protonation

In the free base form, the 3-amino-5-acetylpyrazole system undergoes annular tautomerism (1H vs. 2H) and ketimine-enamine tautomerism.

-

Cationic Form (HCl salt): Protonation typically occurs at the ring nitrogen (N2) or the exocyclic amine depending on solvent pH, but in the solid HCl salt, the site of protonation is generally the most basic nitrogen (N2), forming a pyrazolium cation which stabilizes the molecule against oxidation.

Physical & Chemical Properties[1][3][4][7][8][9]

Reactivity Profile

The molecule possesses three distinct reactive centers , enabling regioselective transformations:

-

Exocyclic Amine (C3-NH

): Acts as a nucleophile in condensation reactions. -

Ring Nitrogen (N1-H): A nucleophilic site capable of Michael addition or alkylation.

-

Acetyl Group (C5-C=O): An electrophilic center susceptible to nucleophilic attack or condensation (e.g., with aldehydes in Claisen-Schmidt reactions).

Key Synthetic Utility: Pyrazolo[1,5-a]pyrimidine Synthesis

The primary application of this scaffold is the synthesis of pyrazolo[1,5-a]pyrimidines.[1][2][3][4][5][6][7] The 3-amino and 1-NH sites react with 1,3-dielectrophiles (such as 1,3-diketones,

Mechanism: The reaction typically proceeds via an initial attack of the exocyclic amine on the carbonyl carbon of the 1,3-dielectrophile, followed by cyclization at the ring nitrogen.

Figure 1: Synthetic pathway for the conversion of 3-amino-5-acetylpyrazole to bioactive fused heterocycles.

Experimental Protocols

General Synthesis of Pyrazolo[1,5-a]pyrimidines

Objective: To synthesize a 7-substituted pyrazolo[1,5-a]pyrimidine derivative using 1-(3-amino-1H-pyrazol-5-yl)ethanone HCl.

Materials:

-

1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl (1.0 eq)

-

1,3-Dielectrophile (e.g., acetylacetone or dimethylformamide dimethylacetal) (1.1 eq)

-

Solvent: Glacial Acetic Acid or Ethanol with catalytic Piperidine

-

Base: Sodium Acetate (if neutralizing HCl salt in situ)

Procedure:

-

Preparation: Dissolve 1.0 mmol of 1-(3-amino-1H-pyrazol-5-yl)ethanone HCl in 5 mL of glacial acetic acid. Add 1.0 mmol of anhydrous Sodium Acetate to liberate the free base in situ.

-

Addition: Add 1.1 mmol of the 1,3-dielectrophile (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one for a 7-phenyl derivative).

-

Reflux: Heat the reaction mixture to reflux (118°C) for 2–4 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1).

-

Work-up: Cool the mixture to room temperature. Pour into 20 mL of ice-water.

-

Isolation: Collect the precipitate by filtration. Wash with cold water and recrystallize from Ethanol/DMF to obtain the pure pyrazolo[1,5-a]pyrimidine.

Quality Control & Analytics[1]

-

1H NMR (DMSO-d6): Look for the disappearance of the broad -NH

singlet (approx. 5.0–6.0 ppm) and the appearance of pyrimidine ring protons (singlets or doublets in the 8.0–9.0 ppm region). -

Mass Spectrometry: Confirm [M+H]

peak corresponding to the fused bicyclic product.

Safety & Handling

-

Hazards: As an aminopyrazole, this compound is classified as an Irritant (Skin/Eye/Respiratory) .

-

Storage: Store in a tightly closed container at 2–8°C (refrigerated). The hydrochloride salt is hygroscopic; protect from moisture to prevent hydrolysis or clumping.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines . Molecules, 2010.

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review . PMC, 2025.[8][3]

-

Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors . International Journal of Molecular Sciences, 2020.

-

An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines . Molecules, 2013.

Sources

- 1. researchgate.net [researchgate.net]

- 2. biosynce.com [biosynce.com]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone | C6H9N3O | CID 12058299 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility profile of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride in various solvents

This guide outlines the solubility profile and characterization strategy for 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride , a critical heterocyclic intermediate often used in the synthesis of kinase inhibitors and high-value pharmaceutical ingredients.

As specific thermodynamic solubility data for this exact salt form is often proprietary or unindexed, this guide synthesizes structure-property relationships (SPR) with a rigorous Standard Operating Procedure (SOP) for empirical determination.

Executive Summary & Physicochemical Context

Compound Identity: 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride Class: Functionalized Nitrogen Heterocycle (Salt Form) Role: Pharmaceutical Intermediate / Building Block[1][2][3]

The hydrochloride salt form significantly alters the solubility landscape compared to the free base.[2] While the free base (3-amino-5-acetylpyrazole) relies on hydrogen bonding and dipole-dipole interactions, the hydrochloride salt introduces ionic lattice energy and ion-dipole interactions. This shift is critical for process chemists optimizing recrystallization yields or reaction solvent selection.

Structural Implications on Solubility[4]

-

Ionic Character: The protonation of the amino group (or pyrazole nitrogen) creates a cationic species, drastically increasing affinity for high-dielectric solvents (Water, DMSO).

-

Hydrogen Bonding: The acetyl group (

) acts as an H-bond acceptor, while the pyrazole -

Lattice Energy: The crystal lattice is stabilized by ionic bonds (

anions), requiring solvents with high solvation energy to break the lattice.

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and the solvation thermodynamics of pyrazolium salts, the following profile represents the expected saturation limits at 25°C.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Protic | Water ( | High (>100 mg/mL) | Strong ion-dipole hydration; favorable entropy of dissolution for salts. |

| Methanol ( | High (>50 mg/mL) | Excellent solvation of the cation; H-bonding matches the solute. | |

| Ethanol ( | Moderate | Reduced dielectric constant compared to MeOH; often used as an antisolvent or for recrystallization. | |

| Polar Aprotic | DMSO, DMF | Very High (>200 mg/mL) | High dielectric constant dissociates the ion pair; strong interaction with the cation. |

| Acetonitrile ( | Low to Moderate | Lacks H-bond donors to stabilize the | |

| Non-Polar | Toluene, Hexane, DCM | Insoluble (<0.1 mg/mL) | Lack of polarity to overcome crystal lattice energy; no solvation of ions. |

| Chlorinated | Chloroform, DCM | Very Low | Generally poor solvents for hydrochloride salts unless mixed with alcohols. |

Process Insight: A common purification strategy involves dissolving the crude salt in minimal hot Methanol or Water and precipitating with cold Ethanol or Acetone (Antisolvent).

Technical Protocol: Thermodynamic Solubility Determination

Workflow Visualization

The following diagram outlines the critical path for accurate solubility quantification.

Caption: Figure 1. Standard Operating Procedure (SOP) workflow for thermodynamic solubility determination.

Detailed Methodology

Phase 1: Preparation

-

Supersaturation: Weigh approximately 10-20 mg of the compound into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent.

-

Visual Check: If the solid dissolves completely, add more solid until a visible suspension remains. Crucial: There must be solid present to ensure equilibrium.

Phase 2: Equilibration

-

Agitation: Place vials on an orbital shaker or thermomixer at 25°C (±0.1°C) for 24–48 hours.

-

pH Monitoring (Aqueous only): For the hydrochloride salt, the solution will likely be acidic. Record the final pH, as solubility is pH-dependent.

Phase 3: Phase Separation

-

Filtration: Use a PVDF or PTFE syringe filter (0.22 µm) . Avoid Nylon filters as they may bind nitrogen heterocycles.

-

Centrifugation: Alternatively, centrifuge at 10,000 rpm for 10 minutes.

Phase 4: Quantification (HPLC-UV)

-

Dilution: Immediately dilute the filtrate (e.g., 1:100) with the mobile phase to prevent precipitation in the HPLC lines.

-

Standard Curve: Prepare a 5-point calibration curve using a known stock of the compound in DMSO.

-

Calculation:

Thermodynamic Analysis (Van't Hoff)

To optimize crystallization processes, determine solubility at three temperatures (e.g., 25°C, 40°C, 60°C).

Plot

-

Linearity: Indicates a constant enthalpy of dissolution (

). -

Slope:

-

Application: If the slope is steep, solubility is highly temperature-dependent, making cooling crystallization an ideal purification method.

References & Authority

-

General Solubility Protocols:

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies.

-

In-vitro Thermodynamic Solubility Protocols. Protocols.io.

-

-

Pyrazole Chemistry & Properties:

-

Salt Selection in Drug Discovery:

-

Hydrochloride Salts of Nitrogen Heterocycles. Journal of Pharmaceutical Sciences.[7] (General Principle Citation).

-

Disclaimer: The values provided in the "Predicted Solubility Profile" are theoretical estimates based on functional group analysis and standard behavior of aminopyrazole hydrochloride salts. Exact values must be determined empirically using the described protocol.

Sources

- 1. biosynce.com [biosynce.com]

- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone | C6H9N3O | CID 12058299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 1-[3-(3-bromophenyl)-1H-pyrazol-5-yl]ethanone | C11H9BrN2O | CID 82379864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN110903279A - Pyrazole compound and salt and application thereof - Google Patents [patents.google.com]

Technical Guide: Thermal Stability and Degradation Profiling of 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride

[1][2]

Executive Summary

This technical guide provides a comprehensive stability profile for 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride , a critical heterocyclic intermediate used in the synthesis of kinase inhibitors and high-energy materials.[1][2] Due to its amphoteric nature (basic amine, acidic pyrazole NH) and the presence of a reactive acetyl group, this compound exhibits complex thermal behaviors distinct from simple pyrazoles.

Key Stability Insights:

-

Primary Failure Mode: Dehydrochlorination (loss of HCl gas) followed by oxidative dimerization.[1][2]

-

Critical Temperature: Onset of non-reversible degradation is predicted at ~160°C , though surface browning can occur at >60°C in humid environments.

-

Handling Mandate: Must be stored under inert atmosphere (Argon/Nitrogen) to prevent hygroscopic uptake which accelerates hydrolysis.[1][2]

Chemical Architecture & Structural Vulnerabilities[1][2]

To understand the degradation, we must first analyze the structural motifs. The molecule consists of a pyrazole core substituted at the 3-position with an amine and at the 5-position with an acetyl group, stabilized as a hydrochloride salt.[1]

| Structural Motif | Functionality | Stability Risk Factor |

| Pyrazole Core | Aromatic scaffold | High thermal stability (>250°C).[1][2] Tautomeric equilibrium (1H vs 2H) affects solubility.[1][2] |

| Primary Amine (-NH₂) | Nucleophile | Susceptible to oxidation (N-oxide formation) and condensation reactions.[1][2] |

| Acetyl Group (-COCH₃) | Electrophile | Target for nucleophilic attack; prone to aldol-like condensation or Schiff base formation.[1][2] |

| Hydrochloride (HCl) | Counter-ion | Increases melting point but introduces risk of dehydrochlorination (loss of HCl) and acid-catalyzed hydrolysis.[1][2] |

The "Self-Condensation" Paradox

The most significant inherent risk is intermolecular condensation .[1] The amine of Molecule A can attack the ketone of Molecule B, forming an imine (Schiff base) dimer. In the solid state (HCl salt), this is kinetically inhibited. However, once the lattice energy is overcome (melting or solvation), this reaction accelerates rapidly.

Predicted Thermal Profile (TGA/DSC)

Expected Thermal Events[1][3]

-

Stage I (50°C – 110°C): Desolvation. Loss of surface moisture or lattice water.[1][2] The HCl salt is hygroscopic; a mass loss of 1-3% here indicates poor storage, not decomposition.[1]

-

Stage II (150°C – 190°C): Dehydrochlorination. The bond between the pyrazole base and HCl weakens. TGA will show a stoichiometric mass loss corresponding to HCl (MW ~36.5 g/mol ).[1][2]

-

Stage III (190°C+): Melting & Degradation. The free base melts and immediately undergoes oxidative polymerization (charring).[1][2]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument: TA Instruments Q2000 or equivalent.

-

Pan Configuration: Hermetic Aluminum Pan with Pinhole.

-

Reasoning: The pinhole allows evolved HCl gas to escape. A completely sealed pan will build pressure, artificially shifting the decomposition endotherm and potentially rupturing the cell.

-

-

Ramp Rate: 10°C/min.[1]

-

Atmosphere: Nitrogen (50 mL/min).[1][2] Avoid air to distinguish thermal decay from oxidation.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Degradation Mechanisms & Pathways[1]

The degradation of this compound is not random; it follows specific chemical logic. Below is the mapped pathway for the three primary degradation routes: Dehydrochlorination , Oxidative Dimerization , and Hydrolysis .

Figure 1: Mechanistic degradation pathways.[1][2] Note that the release of HCl triggers the formation of the reactive free base, leading to rapid dimerization.[2]

Forced Degradation (Stress Testing) Protocol

To validate analytical methods (HPLC/LC-MS), you must force the compound to degrade.[1][2] Do not use generic conditions; use these tailored parameters.

| Stress Type | Conditions | Mechanistic Target | Expected Observation |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Acetyl group stability | Potential deacetylation to 3-aminopyrazole.[1][2] |

| Base Hydrolysis | 0.1 N NaOH, Ambient, 4h | Pyrazole ring deprotonation | Rapid color change (yellowing) due to resonance shifts; high risk of polymerization. |

| Oxidation | 3% H₂O₂, Ambient, 2h | Amine group | Formation of N-oxides or azo-dimers.[1][2] |

| Thermal (Solid) | 105°C, 3 days | Crystal lattice stability | HCl loss; surface browning.[2] |

| Photostability | 1.2 million lux hours | UV sensitivity | Minimal degradation expected (pyrazole is UV stable), but check for radical formation.[2] |

Analytical Method (HPLC)[1][2][4][5]

Stability Testing Workflow

The following workflow illustrates the decision matrix for qualifying a batch of this material for use in synthesis.

Figure 2: Quality Control and Stability Decision Matrix.

Storage and Handling Recommendations

Based on the thermal and chemical profile, the following storage conditions are mandatory to maintain a shelf-life > 12 months.

-

Temperature: Store at 2°C – 8°C (Refrigerated). While stable at room temperature for short periods, cold storage inhibits the slow dehydrochlorination process.

-

Atmosphere: Store under Argon . Nitrogen is acceptable, but Argon is heavier and provides a better blanket against moisture.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers (corrosion risk from HCl).[1][2]

-

Desiccant: Silica gel packs are required in the secondary containment.[1]

References

-

ICH Expert Working Group. (2003).[1][2] ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1][2] International Conference on Harmonisation.[1] Link

-

Giron, D. (2002).[1] Applications of Thermogravimetry and Differential Scanning Calorimetry in Transfusion of Polymorphs and Solvates. Thermochimica Acta.[1] Link

-

Larock, R. C. (1999).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations.[1] Wiley-VCH.[1][2][3] (Reference for Aminopyrazole reactivity and Schiff base formation mechanisms).

-

PubChem. (2023).[1][2] Compound Summary for 1-(1H-Pyrazol-5-yl)ethanone hydrochloride (Related Structure). National Library of Medicine.[1] Link[1][2]

- Menyhárd, D. K., et al. (2017). Thermal Stability of Pyrazole Derivatives: A Computational and Experimental Study. Journal of Thermal Analysis and Calorimetry. (General reference for pyrazole ring thermal limits).

3-Aminopyrazole Derivatives: A Technical Guide to Synthesis, SAR, and Therapeutic Utility

Topic: Comprehensive Literature Review on 3-Aminopyrazole Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-aminopyrazole scaffold represents a privileged structure in medicinal chemistry, primarily due to its ability to function as a robust ATP-mimetic in kinase inhibition. Its planar heterocyclic geometry allows it to occupy the adenine-binding pocket of various protein kinases, forming critical hydrogen bond triads with the hinge region. This guide synthesizes the current state of knowledge regarding 3-aminopyrazole derivatives, focusing on their synthetic accessibility, structure-activity relationships (SAR), and clinical applications in oncology and neurodegeneration (e.g., Pirtobrutinib, JNK3 inhibitors).

Chemical Architecture & Molecular Logic

The Tautomeric Advantage

The 3-aminopyrazole core exists in dynamic equilibrium between its 1H- and 2H-tautomers. This flexibility is not merely a physical property but a mechanistic feature that allows the scaffold to adapt to different binding pockets.

-

Donor-Acceptor-Donor (D-A-D) Motif: In the context of kinase binding, the exocyclic amine (donor), the pyrazole ring nitrogen (acceptor), and the adjacent ring NH (donor) often mimic the hydrogen bonding pattern of the adenine purine ring.

Synthetic Methodologies

The construction of the 3-aminopyrazole ring is generally achieved through cyclocondensation reactions. The choice of method depends heavily on the desired substitution pattern at the N1 and C4 positions.

Method A: Condensation of Hydrazines with

-Ketonitriles

This is the most versatile route, allowing for the introduction of aryl or alkyl groups at the C3/C5 positions during the ring-closing step.

-

Mechanism: Nucleophilic attack of the hydrazine on the ketone carbonyl forms a hydrazone intermediate. The second hydrazine nitrogen then attacks the nitrile carbon, followed by tautomerization to aromatize the ring.

Method B: Reaction with

-Unsaturated Nitriles

Useful for unsubstituted or specific electron-withdrawing substitutions.

Figure 1: General synthetic workflow for 3-aminopyrazole formation via cyclocondensation.

Medicinal Chemistry & SAR

Kinase Hinge Binding Mode

The primary utility of 3-aminopyrazoles lies in their ability to inhibit kinases. The "hinge region" of a kinase connects the N- and C-terminal lobes and is the binding site for the adenine ring of ATP.

-

Selectivity Drivers: While the core binds the hinge, selectivity is achieved via substituents at:

-

N1 Position: Often directs the molecule towards the solvent-exposed region or the ribose pocket.

-

C4 Position: Critical for "gatekeeper" residue interactions. Bulky groups here can induce selectivity for kinases with smaller gatekeeper residues (e.g., Threonine vs. Methionine).

-

Figure 2: Mechanistic interaction map of the 3-aminopyrazole core with the kinase hinge region.

SAR Data Summary

The following table summarizes key Structure-Activity Relationship findings, highlighting how specific modifications influence potency against targets like JNK3 (c-Jun N-terminal kinase 3) and CDKs (Cyclin-dependent kinases).

| Compound Class | Target | Key Substitution | IC50 (Potency) | Selectivity Insight |

| SR-3576 | JNK3 | N1-phenyl (planar) | 7 nM | >2800-fold vs p38 due to planar geometry fitting JNK3's smaller active site.[1] |

| AT7519 | Pan-CDK | C4-benzoylamino | 10-210 nM | Multi-CDK inhibitor; pyrazole occupies adenine region.[2] |

| Compound 26n | JNK3 | Aminopyrazole-amide | < 5 nM | High brain penetration; >50-fold selectivity over JNK1. |

| Pirtobrutinib | BTK | 5-amino-pyrazole* | 5.69 nM | Non-covalent binding allows efficacy against C481 mutants. |

*Note: Pirtobrutinib contains a 5-aminopyrazole moiety which is structurally isomeric and functionally analogous in synthesis logic.

Experimental Protocols

Protocol: Synthesis of 3-Aminopyrazole Derivative

Objective: Synthesis of 3-amino-3-phenylpyrazole from 3-oxo-3-phenylpropanenitrile.

Reagents:

-

3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol)

-

Hydrazine hydrate (11.6 mg, 0.36 mmol)

-

Acetic acid (0.024 mL, catalytic)

-

Anhydrous Ethanol (3 mL)

Step-by-Step Procedure:

-

Preparation: Dissolve 3-oxo-3-phenylpropanenitrile in anhydrous ethanol in a round-bottom flask.

-

Addition: Add hydrazine hydrate dropwise, followed by acetic acid.

-

Reflux: Heat the reaction mixture to 60°C and stir for 24 hours. Monitor progress via TLC (Thin Layer Chromatography).

-

Work-up: Cool to ambient temperature. Remove solvent in vacuo.

-

Extraction: Redissolve residue in ethyl acetate. Wash with saturated sodium bicarbonate (

) to neutralize acid, then wash with brine. -

Purification: Dry organic layer over

, filter, and concentrate. Purify via column chromatography if necessary.

Protocol: Kinase Inhibition Assay (General)

Objective: Determine

System: FRET-based assay (Fluorescence Resonance Energy Transfer).

-

Mix: Incubate kinase, labeled peptide substrate, and ATP with varying concentrations of the 3-aminopyrazole derivative in reaction buffer (HEPES pH 7.5,

, DTT). -

Reaction: Allow phosphorylation to proceed for 60 minutes at room temperature.

-

Detection: Add stop solution containing a detection antibody (e.g., Eu-labeled anti-phospho-peptide).

-

Analysis: Measure fluorescence signal. The reduction in signal compared to DMSO control indicates inhibition. Plot Log[Inhibitor] vs. Response to calculate

.

Therapeutic Applications & Future Outlook

Oncology: Overcoming Resistance

The success of Pirtobrutinib (Jaypirca) highlights the scaffold's utility in next-generation inhibitors. Unlike covalent BTK inhibitors (e.g., Ibrutinib) that require a cysteine residue, Pirtobrutinib uses the pyrazole core to establish a reversible, high-affinity binding mode. This allows it to remain effective even when the C481S mutation renders covalent inhibitors ineffective.

Neurodegeneration: JNK3 Specificity

JNK3 is a key target for neurodegenerative diseases (Alzheimer's, Parkinson's). 3-aminopyrazoles have demonstrated the unique ability to achieve >1000-fold selectivity for JNK3 over the structurally similar p38 MAPK.[1] This is attributed to the rigid planarity of the aminopyrazole, which fits the tighter JNK3 pocket better than the larger p38 pocket.[1]

References

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Link

-

Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry. Link

-

Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Link

-

Pirtobrutinib (LOXO-305), a next generation, highly selective, non-covalent BTK inhibitor. Selleck Chemicals / Nature Medicine. Link

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Link

-

3-Aminopyrazole synthesis Protocol. ChemicalBook. Link

-

Recent advances in aminopyrazoles synthesis and functionalization. Chimica Italiana. Link

Sources

- 1. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability & Technical Profile: 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride

The following technical guide details the commercial landscape, procurement strategies, and quality assurance protocols for 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride .

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists[1][2][3][4][5]

Executive Summary

1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (CAS: 1373267-26-5 ) is a high-value heterocyclic building block primarily utilized in the discovery of kinase inhibitors (e.g., JAK, CDK, and Aurora kinase families).[1][2][3][4][5] Its bifunctional nature—possessing both an exocyclic amine and an acetyl group on the pyrazole ring—makes it a critical scaffold for fragment-based drug design (FBDD) and the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines.[1][2][3][4][5]

While commercially available, this compound is often classified as a "Tier 2" specialty intermediate , meaning it is frequently stocked in milligram-to-gram quantities by catalog vendors but requires lead times of 2–4 weeks for multi-kilogram bulk orders.[1][2][3][4][5] This guide provides a self-validating framework for sourcing, verifying, and handling this compound to ensure data integrity in downstream applications.

Chemical Identity & Technical Specifications

Before engaging suppliers, it is imperative to align technical specifications to avoid regioisomeric confusion common with pyrazole derivatives.[2][3][4][5]

| Parameter | Specification |

| Chemical Name | 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride |

| Synonyms | 3-Amino-5-acetylpyrazole HCl; 1-(5-Amino-1H-pyrazol-3-yl)ethanone HCl |

| CAS Number | 1373267-26-5 (HCl Salt); 90213-66-4 (Free Base) |

| Molecular Formula | C₅H₇N₃O[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 161.59 g/mol (Salt); 125.13 g/mol (Free Base) |

| SMILES | CC(=O)C1=CC(N)=NN1.Cl |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents |

| pKa (Calc) | ~3.5 (Pyrazole N), ~14.0 (Amide-like NH2) |

Tautomeric Considerations

In solution, the free base exists in dynamic equilibrium between the 3-amino/5-acetyl and 5-amino/3-acetyl forms due to proton migration on the ring nitrogens (N1/N2).[1][2][3][4][5] The hydrochloride salt stabilizes the solid form, typically protonating the most basic site (the ring nitrogen), which improves shelf-life and handling properties compared to the free base.[2][3][4][5]

Commercial Supply Chain Landscape

The supply chain for this intermediate is segmented by scale and vendor capability.[2][3][4][5]

Tier 1: Catalog Suppliers (R&D Scale: mg – 10g)

Use for: Hit-to-lead screening, reference standards.[1][2][3][4][5]

-

AchemBlock: Lists verified stock with high purity (>97%).[2][3][4][5]

-

Enamine / ChemSpace: Major aggregators often holding stock in US/EU warehouses.[2][3][4][5]

-

SciSupplies: European distribution with reliable batch traceability.[2][3][4][5]

-

Sigma-Aldrich (Synthonix): Often acts as a reseller; check "Product SY3428346878" for availability.[2][3][4][5]

Tier 2: Bulk Manufacturers (Pilot/Production: >100g)

Use for: Process development, GLP tox batches.[2][3][4][5]

-

Biosynce (China): Specializes in pyrazole chemistry; capable of multi-kg custom synthesis.[3][4][5]

-

BLDpharm: Strong catalog presence with capabilities to scale up.[2][3][4][5]

-

Custom Synthesis CROs: For GMP requirements, a custom campaign is recommended to control genotoxic impurities (hydrazines).[4][5]

Procurement Decision Matrix

The following diagram illustrates the decision logic for sourcing based on project stage and risk tolerance.

Figure 1: Strategic sourcing workflow for 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl, prioritizing scale and quality requirements.

Quality Assurance & Analytical Protocols

Trustworthiness in data begins with the raw material.[2][3][4][5] Relying solely on a Certificate of Analysis (CoA) from a Tier 2 supplier is a risk.[2][3][4][5] Implement this self-validating protocol upon receipt.

Critical Impurities Profile

-

Hydrazine Residues: Synthesis typically involves hydrazine hydrate.[2][3][5] Unreacted hydrazine is a known genotoxin.[2][3][4][5]

-

Regioisomers: 3-amino-4-acetylpyrazole (if incorrect precursor used).[1][2][3][4][5]

-

Solvent Residues: Methanol or Ethanol (common recrystallization solvents).[2][3][4][5]

Validation Protocol (Step-by-Step)

Step 1: Identity Confirmation (1H-NMR)

-

Solvent: DMSO-d6.

-

Diagnostic Peaks:

-

Acetyl Methyl: Singlet at ~2.3–2.5 ppm (integration 3H).[2][3][4][5]

-

Pyrazole C4-H: Singlet at ~5.8–6.2 ppm (integration 1H).[2][3][4][5] This is the most critical peak; a shift indicates wrong substitution pattern.[2][3][4][5]

-

Amine (-NH2): Broad singlet at ~4.5–6.0 ppm (variable, exchangeable).[2][3][4][5]

-

Step 2: Purity Assessment (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[4][5]

-

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).[2][3][4][5]

-

Detection: 254 nm (aromatic ring) and 210 nm (general).[2][3][4][5]

-

Acceptance Criteria: >95.0% area under the curve (AUC).[2][3][4][5]

Step 3: Genotoxin Screen (Ellman’s Reagent / LC-MS)

-

For batches >100g intended for biological assays, perform a derivatization LC-MS method to quantify residual hydrazine levels.[2][3][4][5]

Synthesis & Manufacturing Context

Understanding the synthesis allows you to predict impurities and troubleshoot supply shortages.[2][3][4][5] The industrial route typically involves the cyclocondensation of a 1,3-electrophile with hydrazine.[2][3][4][5]

Primary Synthetic Route

The most scalable route utilizes a beta-ketonitrile equivalent.[2][3][4][5]

-

Precursor Formation: Reaction of acetonitrile anion (or equivalent) with an acetate ester, or more commonly, the use of (E)-4-ethoxy-2-oxo-3-butenenitrile (masked form).[1][2][3][4][5]

-

Cyclization: The precursor reacts with Hydrazine Monohydrochloride .[2][3][4][5]

-

Salt Formation: The crude free base is treated with anhydrous HCl in dioxane/ethanol to precipitate the stable hydrochloride salt.[2][3][4][5]

Figure 2: Industrial synthesis workflow highlighting the critical cyclization step where regioisomeric impurities are determined.[1][2][3][4][5]

Handling and Stability

-

Hygroscopicity: The HCl salt is moderately hygroscopic.[2][3][4][5] Exposure to ambient humidity can lead to "clumping" and hydrolysis of the acetyl group over extended periods.[2][3][4][5]

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen) in a desiccator.

-

Safety: Treat as a potential irritant (H315, H319, H335).[4][5][8] Due to the pyrazole moiety, assume potential for skin sensitization.[2][3][4][5][9]

References

-

PubChem. (2024).[2][3][4][5][10] Compound Summary: 3-Amino-5-acetylpyrazole.[1][2][3][4][5] National Library of Medicine.[2][3][4][5] Retrieved from [Link]

Sources

- 1. 37687-18-6|1-(1-Methyl-1h-pyrazol-4-yl)-ethanone|BLD Pharm [bldpharm.com]

- 2. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. lifechempharma.com [lifechempharma.com]

- 7. 1-(5-amino-1H-pyrazol-3-yl)ethan-1-one hydrochloride 97% | CAS: 1373267-26-5 | AChemBlock [try.achemblock.com]

- 8. 1-(1H-pyrazol-1-yl)ethanone - Safety Data Sheet [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone | C6H9N3O | CID 12058299 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacophore of Choice: A Technical Deep Dive into Substituted Aminopyrazoles

Executive Summary

Substituted aminopyrazoles represent a privileged scaffold in modern medicinal chemistry, distinguished by their ability to function as ATP mimetics in kinase inhibition and as disruptors of bacterial cell wall synthesis. This technical guide analyzes the structure-activity relationships (SAR), mechanistic versatility, and experimental validation of these compounds. We move beyond generic descriptions to explore the causal molecular interactions—specifically the "hinge-binding" motif in oncology and the membrane depolarization effects in antimicrobial applications.

The Chemical Scaffold: Tautomerism & Versatility

The aminopyrazole core (

-

Pyrrole-like Nitrogen (

): Contributes unshared electrons to the aromatic sextet (Hydrogen bond donor).[1] -

Pyridine-like Nitrogen (

): Unshared electrons are orthogonal to the

This dual nature allows the scaffold to engage in bidentate hydrogen bonding, a critical feature for binding to the ATP-binding pockets of kinases. The exocyclic amino group at position 3, 4, or 5 further expands the hydrogen bonding network, often interacting with the "gatekeeper" residues in enzymes.

SAR Visualization: The Hinge-Binding Motif

The following diagram illustrates the critical interactions of the aminopyrazole core within a typical kinase ATP-binding pocket (e.g., CDK2 or Aurora Kinase).

Figure 1: Structural logic of Aminopyrazole-Kinase binding. The core acts as an anchor, while substituents dictate selectivity and pharmacokinetic properties.

Therapeutic Mechanisms[2][3]

Oncology: ATP-Competitive Kinase Inhibition

Substituted aminopyrazoles (e.g., AT7519, AT9283) function primarily as Type I kinase inhibitors. They compete directly with ATP for the catalytic cleft of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.

-

Mechanism: The inhibitor locks the kinase in an inactive conformation.

-

Downstream Effect: Inhibition of CDK2/Cyclin A prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby arresting the cell cycle at the G1/S or G2/M checkpoint and inducing apoptosis.

Antimicrobial Activity: Multi-Target Disruption

In the context of infectious diseases, particularly against MRSA (Methicillin-Resistant Staphylococcus aureus), aminopyrazoles exhibit a different mode of action:

-

Cell Wall Synthesis: Inhibition of peptidoglycan cross-linking.

-

DNA Gyrase Inhibition: Targeting Topoisomerase II/IV, preventing bacterial DNA replication.

-

Biofilm Disruption: Specific derivatives (e.g., coumarin-substituted) have shown efficacy in penetrating and dispersing established biofilms, a key factor in catheter-associated infections.

Experimental Protocols

Synthesis: Condensation of -Ketonitriles

This protocol describes the "workhorse" reaction for generating 3- or 5-aminopyrazoles.[2]

Reagents:

- -ketonitrile (1.0 eq)

-

Hydrazine hydrate (1.2 eq) or substituted hydrazine

-

Ethanol (Solvent)

-

Glacial Acetic Acid (Catalyst)

Workflow:

-

Preparation: Dissolve 10 mmol of the specific

-ketonitrile in 20 mL of absolute ethanol. -

Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature.

-

Cyclization: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

Isolation: Cool to room temperature. Pour the reaction mixture into crushed ice/water.

-

Purification: Filter the precipitate. Recrystallize from ethanol/water to obtain the pure aminopyrazole.

Bioassay: In Vitro Kinase Inhibition (ADP-Glo™ Method)

To validate the kinase inhibitory potential, use a luminescent ADP detection assay. This protocol is self-validating via Z-factor calculation.

Materials:

-

Substrate (e.g., Histone H1)

-

Ultrapure ATP

-

Test Compounds (Aminopyrazoles dissolved in DMSO)

Step-by-Step Protocol:

-

Reaction Assembly: In a 384-well white plate, add:

-

2

L of Kinase (0.5 ng/ -

2

L of Test Compound (Serial dilution) -

1

L of Substrate/ATP mix (10

-

-

Incubation: Incubate at room temperature for 60 minutes. The kinase converts ATP

ADP + Phosphorylated Substrate. -

Depletion: Add 5

L of ADP-Glo™ Reagent. Incubate for 40 minutes. This stops the kinase reaction and depletes remaining ATP. -

Detection: Add 10

L of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction. -

Readout: Measure Luminescence (RLU).

-

Analysis: Calculate % Inhibition

.

Data Summary: Comparative Potency

The following table summarizes key biological data points derived from recent literature, highlighting the potency of aminopyrazole derivatives.

| Compound Class | Target | Activity Metric | Value | Biological Outcome |

| AT7519 Analog | CDK2/Cyclin A | 0.29 nM | G1/S Cell Cycle Arrest | |

| AT9283 | Aurora Kinase B | ~3 nM | Polyploidy/Apoptosis | |

| Coumarin-Pyrazole | MRSA (Bacteria) | MIC | 3.125 | Biofilm Inhibition |

| Trifluoromethyl-Pyrazole | S. aureus | MIC | 0.25 | Cell Wall Disruption |

| Fipronil | GABA-A Receptor | ~30 nM | Insecticidal Neurotoxicity |

Visualizations

CDK2 Signaling & Inhibition Pathway

This diagram maps the downstream consequences of aminopyrazole-mediated CDK2 inhibition in cancer cells.

Figure 2: Signal transduction blockade. Aminopyrazoles prevent Rb phosphorylation, halting the cell cycle.[5]

Synthesis & Optimization Workflow

A logical flow for developing novel aminopyrazole candidates.

Figure 3: Synthetic roadmap. From core formation to divergent functionalization strategies.[1][5][6]

References

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central (NIH). [Link]

-

Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry (ACS). [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central (NIH). [Link]

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed Central (NIH). [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride

Technical Guide for Drug Development & Structural Chemistry

Abstract

This technical guide provides a rigorous framework for the structural validation and spectroscopic analysis of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (CAS: Analogous to 3-amino-5-acetylpyrazole HCl).[1] As a bifunctional heterocyclic scaffold containing both an exocyclic amine and a carbonyl moiety, this compound serves as a critical intermediate in the synthesis of fused pyrazolo-pyrimidines and kinase inhibitors. This document details the specific spectral signatures (NMR, FT-IR, MS, UV-Vis) required to distinguish this scaffold from its regioisomers and validates its purity for pharmaceutical applications.

Structural Analysis & Chemical Context

The characterization of aminopyrazoles is complicated by annular tautomerism . For 1-(3-Amino-1H-pyrazol-5-yl)ethanone, the equilibrium exists primarily between the 1H- and 2H- tautomers, further influenced by the hydrochloride salt form which protonates the most basic site.[1]

-

Molecular Formula:

(Salt) -

Molecular Weight: 161.59 g/mol (HCl salt); 125.13 g/mol (Free base)

-

Key Functional Groups:

1.1 Protonation Dynamics (Critical for Salt Forms)

In the hydrochloride form, protonation typically occurs at the ring nitrogen (

Caption: Tautomeric equilibrium and salt formation pathways. Protonation locks the conformation, altering chemical shifts.

Experimental Methodology

To ensure data integrity, the following protocols must be strictly adhered to.

2.1 Sample Preparation

-

NMR: Dissolve 10-15 mg of the hydrochloride salt in 0.6 mL of DMSO-

. Note: -

IR: Prepare a KBr pellet (1-2% sample w/w) or use ATR (Attenuated Total Reflectance) with a diamond crystal.[1] Ensure the crystal is clean to avoid cross-contamination.

-

UV-Vis: Prepare a

M stock solution in Methanol.

2.2 Characterization Workflow

Caption: Integrated spectroscopic workflow for structural validation.

Spectroscopic Interpretation

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the electron-withdrawing acetyl group at position 5 significantly deshields the pyrazole ring proton (H-4) compared to simple aminopyrazoles.

Predicted

| Signal | Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| A | 12.0 - 13.5 | Broad Singlet | 1H/2H | Ring NH / | Exchangeable proton; highly dependent on concentration and water content.[1] |

| B | 6.10 - 6.30 | Singlet | 1H | Pyrazole H-4 | Deshielded by |

| C | 4.50 - 5.50 | Broad | 2H/3H | Exocyclic amine.[1] In HCl salt, this may merge with water or appear as a very broad hump >8 ppm.[1] | |

| D | 2.45 - 2.55 | Singlet | 3H | Acetyl | Characteristic methyl ketone singlet.[1] |

-

Carbonyl (

): ~185-190 ppm.[1] -

Pyrazole C-3 (

): ~155-160 ppm.[1] -

Pyrazole C-5 (

): ~140-145 ppm.[1] -

Pyrazole C-4: ~95-100 ppm (High field due to electron-rich ring).[1]

-

Methyl (

): ~25-30 ppm.[1]

Expert Insight: In the hydrochloride salt, the exchangeable protons (NH) often broaden significantly. If the

signal is not visible, add a drop ofto confirm the disappearance of the exchangeable peaks, leaving only the H-4 singlet and Acetyl methyl.

3.2 Fourier Transform Infrared (FT-IR) Spectroscopy

The salt form alters the vibrational modes of the amine and pyrazole ring.

| Frequency ( | Intensity | Assignment | Diagnostic Value |

| 2600 - 3200 | Broad, Strong | Indicates formation of the hydrochloride salt (Ammonium band).[1] | |

| 1660 - 1690 | Strong | Confirms the acetyl group.[1] Lower frequency than typical ketones due to conjugation with the pyrazole ring. | |

| 1610 - 1630 | Medium | Characteristic of the pyrazole core.[1] | |

| 1500 - 1550 | Medium | Amine deformation modes.[1] |

3.3 Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (ESI+).[1]

-

Parent Ion:

calculated for -

Fragmentation Pattern:

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three primary impurities must be monitored:

-

Regioisomer (3-Amino-4-acetylpyrazole):

-

Differentiation: The H-5 proton in the 4-acetyl isomer appears much further downfield (~7.5-8.0 ppm) compared to the H-4 proton (~6.2 ppm) of the target 5-acetyl compound.[1]

-

-

Hydrazine Contamination:

-

Hydrolysis Product (3-Aminopyrazole):

-

Loss of the acetyl group. Check for absence of the methyl singlet at 2.5 ppm in NMR.

-

References

-

Elguero, J., et al. (2000).[1] Tautomerism of Pyrazoles.[1][2] Advances in Heterocyclic Chemistry.[1]

-

ChemicalBook. (2024).[1] NMR Spectrum of 3-Amino-5-methylpyrazole (Analog Reference).

-

National Institutes of Health (NIH). (2021).[1] Structure and IR Spectra of 3(5)-Aminopyrazoles. PubMed Central.[1]

-

PubChem. (2025).[1] Compound Summary: 3-Amino-5-acetylpyrazole.[1]

(Note: Specific spectral data for the exact HCl salt is derived from high-fidelity analog comparison and theoretical shifts standard in medicinal chemistry).

Sources

Material safety data sheet (MSDS) for 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride

Technical Safety & Handling Guide: 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride

Part 1: Executive Summary & Chemical Identity

The Molecule & Its Mission 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and biologically active pharmaceutical ingredients (APIs) .[1] Its structure features a "privileged scaffold"—the pyrazole ring—decorated with both a nucleophilic amino group and an electrophilic acetyl group. This dual functionality makes it a versatile precursor for cyclization reactions (e.g., forming pyrazolo[1,5-a]pyrimidines), but also introduces specific stability and handling challenges.[1]

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride |

| Common Synonyms | 3-Amino-5-acetylpyrazole HCl; 5-Acetyl-3-aminopyrazole HCl |

| Molecular Formula | C₅H₇N₃O[1][2][3][4] · HCl |

| Molecular Weight | 125.13 (Free base) + 36.46 (HCl) ≈ 161.59 g/mol |

| CAS Number | Research Chemical (Free base CAS: 17357-83-2 / Analogous salts vary) |

| Physical State | Off-white to pale yellow hygroscopic solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexanes) |

Part 2: Hazard Profiling & Toxicology (The "Why")

Beyond the H-Codes: Mechanistic Safety Analysis Standard MSDS documents list hazards; this guide explains the causality to ensure informed handling.

-

Biological Activity (The Hidden Hazard):

-

Mechanism: Aminopyrazoles are structural mimics of ATP's adenine ring. This allows them to bind to the ATP-binding pocket of protein kinases.[1]

-

Risk: Even as an intermediate, this compound should be treated as a potential bioactive agent . Systemic absorption could theoretically modulate cell signaling pathways.

-

Protocol: Treat as a suspected reproductive toxin/cytotoxin until proven otherwise.

-

-

Acidity & Corrosivity (The HCl Factor):

-

Mechanism: Upon contact with mucosal membranes (eyes, lungs), the hydrochloride salt hydrolyzes to release hydrochloric acid locally.[1]

-

Risk: This transforms a simple "irritant" into a potential corrosive . Inhalation of dust can cause immediate bronchial spasms.

-

-

Tautomeric Instability:

GHS Classification (Derived)

-

Signal Word: DANGER

-

H314/H318: Causes severe skin burns and eye damage (due to HCl hydrolysis).

Part 3: Safe Handling & Engineering Controls

The Self-Validating Workflow Trusting the protocol requires verifiable checks.[1] The following workflow integrates "stop/go" validation steps.

Engineering Controls:

-

Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

-

Secondary: Glove box required if handling >1g quantities due to hygroscopicity and potency.

Personal Protective Equipment (PPE) Matrix:

-

Respiratory: N95 (minimum) for solid handling; P100/Respirator if dust generation is likely.

-

Hands: Double-gloving is mandatory. [1]

-

Eyes: Chemical Splash Goggles (Safety glasses are insufficient for HCl salts).

Handling Workflow Diagram

Caption: Step-by-step logic for maintaining compound integrity and operator safety during handling.

Critical Protocol: The "Hygroscopic Rule" HCl salts attract atmospheric water. Water uptake alters the molecular weight, leading to stoichiometric errors in synthesis.[1]

-

Validation Step: Always re-weigh the container after use. If the mass increases disproportionately to the amount removed, the bulk material has absorbed water and must be re-dried or recrystallized.[1]

Part 4: Emergency Response Protocols

Scenario-Based Logic In the event of exposure, immediate action supersedes consultation.[1][7]

| Scenario | Immediate Action | Secondary Action |

| Eye Contact | Irrigate for 15 mins. Do not pause to remove contacts initially; flush them out. | Seek ophthalmologist. HCl causes delayed corneal pitting. |

| Skin Contact | Brush, then Flush. Brush off dry powder before wetting to prevent acid hydrolysis on skin. | Apply Calcium Gluconate gel (if HF unlikely, standard soap/water is acceptable, but treat as acid burn).[1] |

| Inhalation | Evacuate to Fresh Air. If breathing is labored, administer oxygen (trained personnel only). | Monitor for pulmonary edema (fluid in lungs) for 24 hours. |

| Spill (Solid) | Cover and Dampen. Cover with weak base (Sodium Bicarbonate) to neutralize, then sweep. | Do not dry sweep (generates dust). |

Emergency Decision Tree

Caption: Decision logic for rapid triage of exposure events.

Part 5: Stability, Reactivity & Storage[1][7]

Chemical Stability Profile

-

Hygroscopicity: High. The HCl salt will deliquesce (turn to liquid) if left uncapped in humid air.

-

Incompatibility:

-

Decomposition: Thermal decomposition releases Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gas.

Storage Specifications (Self-Validating)

-

Temperature: -20°C (Long term) or 2-8°C (Active use).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass (protect from light) with Parafilm seal.

-

Shelf-Life Check: Dissolve a small sample in D₂O for NMR. Appearance of extra peaks near 8-10 ppm indicates hydrolysis or degradation.[1]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12058299, 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. (Used for isomeric safety extrapolation). Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. (Standard for Hazard Classification).[4][5] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

- 1. biosynce.com [biosynce.com]

- 2. 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone | C6H9N3O | CID 12058299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Tautomeric Equilibrium and Structural Dynamics of 3-Amino-5-Acetyl-1H-Pyrazole: A Technical Analysis

Topic: Tautomeric forms of 3-amino-5-acetyl-1H-pyrazole Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1]

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors and anti-inflammatory agents. Among its derivatives, 3-amino-5-acetyl-1H-pyrazole (CAS: 1373267-26-5) represents a unique structural case study.[1] Unlike simple pyrazoles where tautomeric forms are often energetically similar, this molecule exhibits a strong preference for a specific tautomer due to synergistic electronic and steric stabilization.

This guide provides a rigorous analysis of the tautomeric landscape of 3-amino-5-acetyl-1H-pyrazole.[1] We synthesize theoretical principles with experimental data to demonstrate why the 3-amino-5-acetyl-1H form is the dominant species in solution and solid phases, and how this structural "locking" impacts synthetic utility and ligand-protein binding.[1]

The Tautomeric Landscape

Pyrazoles exhibit annular tautomerism , a rapid proton exchange between the two nitrogen atoms (N1 and N2). For asymmetrically substituted pyrazoles, this results in two distinct constitutional isomers (tautomers) that exist in equilibrium.

For the target molecule, the primary equilibrium exists between:

While secondary tautomerism (amino-imino or keto-enol) is theoretically possible, energetic barriers typically render these forms negligible in standard conditions.[1]

Theoretical Equilibrium Model

The following network illustrates the potential tautomeric transformations.

Figure 1: The tautomeric equilibrium network. The annular shift between N1 and N2 is the primary determinant of reactivity.

Mechanistic Drivers of Stability

The dominance of the 3-amino-5-acetyl-1H tautomer (Tautomer A) is not accidental; it is driven by two converging stabilizing forces: electronic substituent effects and intramolecular hydrogen bonding.[1]

Electronic Stabilization (The Amino Preference)

In 1H-pyrazoles, electron-donating groups (EDGs) like the amino group (-NH2) thermodynamically prefer the 3-position (beta to the pyrrole-like NH).

-

Mechanism: The lone pair on the amino nitrogen can conjugate more effectively with the pi-system when positioned at C3, stabilizing the ring electron density.

-

Contrast: Placing the amino group at position 5 (adjacent to the NH) creates repulsive steric and electronic interactions in the absence of other stabilizing factors.

Intramolecular Hydrogen Bonding (The Acetyl Lock)

The acetyl group (-C(=O)CH3) is an electron-withdrawing group (EWG). While EWGs generally prefer the 3-position in simple pyrazoles, the presence of the carbonyl oxygen introduces a critical secondary interaction: Intramolecular Hydrogen Bonding .

-

The 5-Acetyl Advantage: When the acetyl group is at position 5, the carbonyl oxygen is spatially adjacent to the ring N1-H. This proximity allows for the formation of a stable, pseudo-six-membered ring via a hydrogen bond (

). -

The 3-Acetyl Disadvantage: At position 3, the acetyl group is distant from the N1-H (which is at position 1). No intramolecular H-bond can form.[1]

The Synergistic Conclusion

The 3-amino-5-acetyl-1H-pyrazole tautomer satisfies both preferences:

-

Amino at C3: Maximizes electronic conjugation stability.[1]

-

Acetyl at C5: Maximizes structural stability via intramolecular H-bonding with N1-H.[1]

This creates a "thermodynamic sink," making Tautomer A significantly more stable (approx. 2-4 kcal/mol) than Tautomer B.[1]

Experimental Characterization Protocols

To validate the tautomeric form in your specific samples, use the following characterization logic.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing pyrazole tautomers. Note that in protic solvents (e.g., MeOH-d4), rapid exchange may average the signals, so DMSO-d6 is preferred to slow the exchange and observe distinct species.

| Feature | 3-amino-5-acetyl-1H-pyrazole (Dominant) | 5-amino-3-acetyl-1H-pyrazole (Minor) |

| N-H Signal | Downfield shift (~13-14 ppm) due to H-bonding with C=O.[1] | Broad signal (~12 ppm), no intramolecular H-bond.[1] |

| Acetyl Methyl | Sharp singlet. | Sharp singlet (slightly shielded).[1] |

| C4 Proton | Singlet at ~5.8 - 6.0 ppm.[1] | Singlet, typically shifted downfield relative to Tautomer A. |

| NOESY | Strong NOE between Acetyl-CH3 and Ring NH.[1] | NOE between Acetyl-CH3 and C4-H only.[1] |

X-Ray Crystallography

In the solid state, pyrazoles crystallize as a single tautomer.

-

Prediction: The crystal structure will exclusively show the 3-amino-5-acetyl-1H form.[1]

-

Key Metric: Look for the

distance.[1] A distance of < 2.2 Å confirms the intramolecular lock.

Infrared Spectroscopy (IR)

-

Carbonyl Stretch (C=O): Expect a shift to lower wavenumbers (~1640-1660 cm⁻¹) compared to a free ketone (~1700 cm⁻¹) due to the weakening of the C=O bond by the intramolecular hydrogen bond.

Synthesis & Synthetic Utility

The synthesis of 3-amino-5-acetyl-1H-pyrazole requires careful control to avoid polymerization or formation of the wrong regioisomer.[1]

Synthetic Pathway

The most reliable route involves the condensation of a nitrile-containing diketone equivalent with hydrazine.

Protocol:

-

Precursors: Hydrazine hydrate (

) and a protected cyano-diketone precursor (e.g., 2-((dimethylamino)methylene)-3-oxobutanenitrile or similar enaminone derivatives).[1] -

Reaction: Reflux in Ethanol/TEA.

-

Purification: Recrystallization from Ethanol.[1][2] The product precipitates as the thermodynamically stable 3-amino-5-acetyl tautomer.[1]

Drug Discovery Implications

In kinase inhibitor design, the tautomeric state determines the hydrogen bond donor/acceptor motif presented to the kinase hinge region.

-

Design Tip: When docking this scaffold, fix the tautomer to the 3-amino-5-acetyl form. Allowing the software to sample the 5-amino-3-acetyl form may result in false positives, as the energy penalty to break the intramolecular H-bond and shift the proton is likely too high for the protein environment to overcome easily.

References

-

Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4299. Link

-

Silva, V. L. M., et al. (2022).[3] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.[1] Link

-

Bondock, S., et al. (2021).[4] Synthesis and Anticancer Activity of Pyrazolo[3,4-d][1,2,3]triazine Derivatives. Journal of Heterocyclic Chemistry. (Cited in Bioactive Fused Pyrazoles, PMC). Link

-

Key Organics. (2024). Compound Data: 1-(3-amino-1H-pyrazol-5-yl)ethanone hydrochloride.[1][5] Link

Sources

- 1. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. keyorganics.net [keyorganics.net]

Precision Engineering of the Pyrazole Core: A Technical Guide to Regioselective 3,5-Disubstitution

Executive Summary: The "Tautomer Trap" in Pyrazole Synthesis

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its synthesis is frequently plagued by the "tautomer trap." For

The pharmacological difference between a 1,3-isomer and a 1,5-isomer is often binary: one is a nanomolar inhibitor; the other is inactive.

This guide moves beyond the classical Knorr synthesis—which often yields difficult-to-separate 1:1 mixtures when reacting unsymmetrical 1,3-diketones with substituted hydrazines—and details three high-fidelity, regioselective protocols for engineering 3,5-disubstituted pyrazoles with precise substituent placement.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate constraints using the decision matrix below.

Figure 1: Strategic workflow for selecting the optimal pyrazole synthesis route based on substrate complexity and substitution patterns.

Protocol A: The Tosylhydrazone [3+2] Cycloaddition

Best for: 1,3,5-trisubstituted pyrazoles where total regiocontrol is required, avoiding the ambiguity of hydrazine condensation.

This method utilizes

Mechanism of Action

The reaction proceeds through the in situ generation of a diazo intermediate from the tosylhydrazone, followed by a 1,3-dipolar cycloaddition with the alkyne.

Experimental Workflow

Materials:

- -alkylated tosylhydrazone (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Base:

-BuOK (2.5 equiv) -

Additive: 18-crown-6 (0.1 equiv) - Crucial for solubilizing the base and accelerating diazo formation.

-

Solvent: Anhydrous Pyridine (0.2 M)

Step-by-Step Protocol:

-

Setup: Flame-dry a reaction vial and purge with Argon.

-

Charging: Add the tosylhydrazone,

-BuOK, and 18-crown-6. -

Solvation: Add anhydrous pyridine. The solution typically turns deep orange/red, indicating diazo formation.

-

Addition: Add the terminal alkyne via syringe.

-

Reaction: Heat the mixture to 80 °C for 3–6 hours. Monitor by TLC (disappearance of hydrazone).

-

Workup: Cool to RT. Dilute with EtOAc, wash with saturated

(x2) and Brine (x1). -

Purification: Flash chromatography.

Validation Check:

-

NOE NMR: Irradiate the

-alkyl group. You should observe a strong NOE enhancement of the proton (or substituent) at C5 . If you see enhancement at the alkyne-derived group, you have formed the 1,5-isomer (rare under these specific conditions, but possible with internal alkynes).

Protocol B: The Alkynone Sequential Condensation

Best for: 3,5-disubstituted

This approach synthesizes the pyrazole backbone by first constructing an

Experimental Workflow

Materials:

-

Terminal Alkyne (1.0 equiv)

-

Acid Chloride or

-acylbenzotriazole (1.0 equiv) -

Catalyst:

(2 mol%) and CuI (1 mol%) [Sonogashira conditions] -

Hydrazine Hydrate (1.5 equiv)

Step-by-Step Protocol:

-

Alkynone Synthesis: Coupling of the acid chloride and terminal alkyne in THF/Et3N under Sonogashira conditions to yield the alkynone (

). Isolate this intermediate. -

Cyclization: Dissolve the alkynone in Ethanol (0.1 M).

-

Addition: Add Hydrazine monohydrate dropwise at 0 °C.

-

Reflux: Warm to RT, then reflux for 2 hours.

-

Workup: Evaporate solvent. The product often precipitates upon addition of cold water.

Why this works: The hydrazine

Protocol C: The SEM-Switch (Late-Stage C-H Arylation)

Best for: Complex drug scaffolds where the pyrazole ring is pre-formed, and specific aryl groups need to be installed at C3 vs C5 sequentially.

Direct arylation of pyrazoles usually favors the C5 position (most acidic proton). To access the C3 position or distinct C3/C5 patterns, we use the "SEM-Switch" strategy developed by the Ackermann and diverse medicinal chemistry groups.

Figure 2: The SEM-Switch logic allowing sequential, regioselective arylation.

Step-by-Step Protocol:

-

C5 Arylation: React

-SEM-pyrazole with Aryl Bromide A, -

SEM Transposition (The Switch): Treat the product with catalytic SEM-Cl or mild acid to equilibrate the SEM group to the other nitrogen (thermodynamic control often favors the sterically less crowded isomer, effectively "switching" the open C-H bond to the "new" C5 position—formerly C3).

-

C3 Arylation: Repeat the arylation with Aryl Bromide B.

-

Deprotection: Remove SEM with TFA or TBAF/en.

Comparative Analysis of Methods

| Feature | Protocol A (Tosylhydrazone) | Protocol B (Alkynone) | Protocol C (C-H Activation) |

| Regio-fidelity | Excellent (>95:5) | Good (Substrate dependent) | Excellent (Stepwise control) |

| Substrate Scope | Wide (sensitive to sterics) | Wide (requires acid chloride) | Best for late-stage diversification |

| Scalability | Moderate (Gram scale) | High (Kg scale viable) | Low (Mg to Gram scale) |

| Key Limitation | Requires | Hydrazine handling | Catalyst cost / Step count |

References

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Letters (ACS Publications) [Link]

-

Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines Source: ResearchGate / Synthetic Communications [Link]

-

Evaluation of C3-substituents on pyrazoles as remote directing groups in palladium-catalyzed direct arylation (SEM Switch) Source: Chemical Science / ResearchGate [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review (2023) Source: MDPI (Molecules) [Link]

-

Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles Source: Journal of Organic Chemistry (PubMed) [Link]

Sources

Methodological & Application

Application Note: 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride as a Bifunctional Linchpin in Heterocyclic Synthesis

Topic: Use of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride in heterocyclic synthesis Content Type: Application Note & Protocol Guide

Abstract